molecular formula C19H18N6O2 B314313 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(2,6-DIMETHYLPHENYL)ACETAMIDE

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(2,6-DIMETHYLPHENYL)ACETAMIDE

Cat. No.: B314313
M. Wt: 362.4 g/mol
InChI Key: OIIBRYKPFULYFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(2,6-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound that features a benzimidazole core linked to an oxadiazole ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(2,6-DIMETHYLPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of a suitable hydrazide with a nitrile or carboxylic acid derivative.

    Coupling of Benzimidazole and Oxadiazole: The benzimidazole and oxadiazole moieties are coupled using a suitable linker, often involving amide bond formation.

    Final Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and oxadiazole rings.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles such as alkyl halides are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may serve as a probe for studying enzyme interactions and cellular pathways due to its potential bioactivity.

Medicine

Medicinally, this compound could be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(2,6-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(2,6-DIMETHYLPHENYL)ACETAMIDE: shares similarities with other benzimidazole and oxadiazole derivatives.

    Benzimidazole Derivatives: Compounds like 2-(2-benzimidazolyl)acetamide.

    Oxadiazole Derivatives: Compounds like 2-(4-amino-1,2,5-oxadiazol-3-yl)acetamide.

Uniqueness

What sets this compound apart is its combined structure, which integrates both benzimidazole and oxadiazole moieties. This dual functionality can provide unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C19H18N6O2

Molecular Weight

362.4 g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C19H18N6O2/c1-11-6-5-7-12(2)16(11)22-15(26)10-25-14-9-4-3-8-13(14)21-19(25)17-18(20)24-27-23-17/h3-9H,10H2,1-2H3,(H2,20,24)(H,22,26)

InChI Key

OIIBRYKPFULYFU-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.